REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][C:8]1[C:12]([CH3:13])=[C:11]([CH:14]=[O:15])[NH:10][C:9]=1[CH2:16][C:17]1[NH:18][C:19]([CH2:26][C:27]2[NH:28][C:29]([CH:40]=[O:41])=[C:30]([CH3:39])[C:31]=2[CH2:32][CH2:33][CH2:34][O:35]C(=O)C)=[C:20]([CH2:24][CH3:25])[C:21]=1[CH2:22][CH3:23])(=O)C.[Li+].[OH-]>CO>[CH:40]([C:29]1[NH:28][C:27]([CH2:26][C:19]2[NH:18][C:17]([CH2:16][C:9]3[NH:10][C:11]([CH:14]=[O:15])=[C:12]([CH3:13])[C:8]=3[CH2:7][CH2:6][CH2:5][OH:4])=[C:21]([CH2:22][CH3:23])[C:20]=2[CH2:24][CH3:25])=[C:31]([CH2:32][CH2:33][CH2:34][OH:35])[C:30]=1[CH3:39])=[O:41] |f:1.2|
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Name
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2,5-Bis[(3-acetoxypropyl-5-formyl-4-methylpyrrol-2-yl)methyl]-3,4-diethylpyrrole
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Quantity
|
5.98 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCC1=C(NC(=C1C)C=O)CC=1NC(=C(C1CC)CC)CC=1NC(=C(C1CCCOC(C)=O)C)C=O
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Name
|
|
Quantity
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1.76 g
|
Type
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reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
400 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
had been degassed with nitrogen
|
Type
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ADDITION
|
Details
|
add the mixture
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Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere
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Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
After heating for 1.25 hours
|
Duration
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1.25 h
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Type
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CUSTOM
|
Details
|
The product precipitated as a tan color solid as the reaction
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The volume of the reaction mixture was reduced to 75 mL on a rotary evaporator
|
Type
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WAIT
|
Details
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the resulting slurry placed in the freezer for several hours
|
Type
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FILTRATION
|
Details
|
The product was filtered
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
by forming a slurry with 400 mL of methanol and 50 mL of water
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
close
|
Type
|
TEMPERATURE
|
Details
|
The slurry was first cooled to room temperature
|
Type
|
WAIT
|
Details
|
placed in the freezer for several hours
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C(=C(N1)CC=1NC(=C(C1CC)CC)CC=1NC(=C(C1CCCO)C)C=O)CCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.96 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |